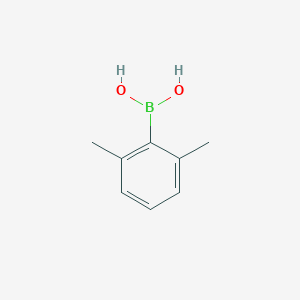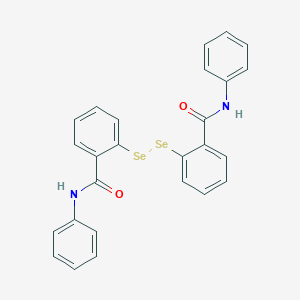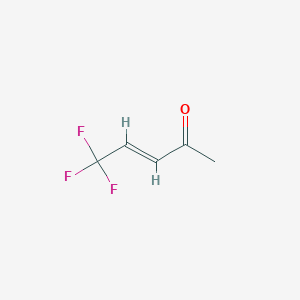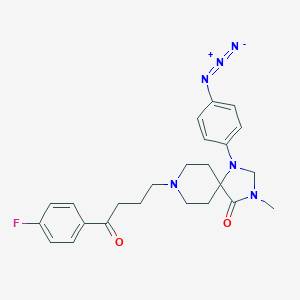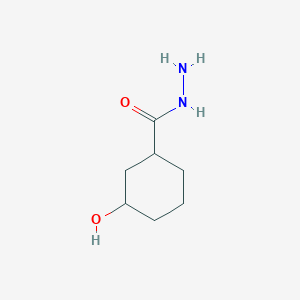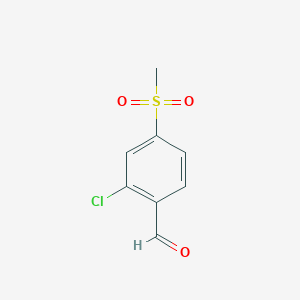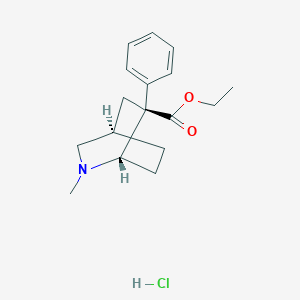
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride, also known as RTI-55 or iometopane, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the field of neuroscience and drug addiction research.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride involves the inhibition of dopamine reuptake by binding to the dopamine transporter, thereby increasing the concentration of dopamine in the synaptic cleft. This results in increased dopamine signaling, which is thought to underlie the reinforcing effects of drugs of abuse.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride are primarily mediated by its interaction with the dopamine transporter. In addition to its effects on dopamine signaling, 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride has also been shown to increase the release of norepinephrine and serotonin, although to a lesser extent than dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride in lab experiments include its high potency and selectivity for the dopamine transporter, as well as its ability to cross the blood-brain barrier. However, its potential for abuse and toxicity limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride in scientific research. One area of interest is the development of new pharmacotherapies for drug addiction, particularly cocaine addiction. Another potential application is the use of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride as a tool for studying the role of dopamine signaling in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the potential risks and benefits of using 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride in experimental settings.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride involves the condensation of 2-carbomethoxy-3-(3-methyl-2-butenyl)tropane with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with iodine monochloride to form the final hydrochloride salt.
Applications De Recherche Scientifique
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride has been used extensively in scientific research for its potential applications in the treatment of drug addiction, particularly cocaine addiction. Its high affinity for the dopamine transporter makes it an attractive candidate for the development of new pharmacotherapies for addiction.
Propriétés
Numéro CAS |
110549-08-1 |
|---|---|
Nom du produit |
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride |
Formule moléculaire |
C17H24ClNO2 |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
ethyl (1S,4R,6S)-2-methyl-6-phenyl-2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-20-16(19)17(14-7-5-4-6-8-14)11-13-9-10-15(17)18(2)12-13;/h4-8,13,15H,3,9-12H2,1-2H3;1H/t13-,15+,17+;/m1./s1 |
Clé InChI |
FUSOEDUWJPKEBM-GGKYQYESSA-N |
SMILES isomérique |
CCOC(=O)[C@@]1(C[C@H]2CC[C@@H]1N(C2)C)C3=CC=CC=C3.Cl |
SMILES |
CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl |
SMILES canonique |
CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl |
Synonymes |
ethyl (1S,4R,6S)-7-methyl-6-phenyl-7-azabicyclo[2.2.2]octane-6-carboxy late hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



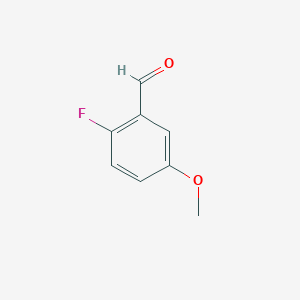



![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
